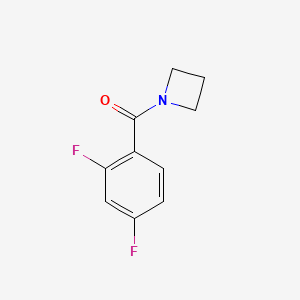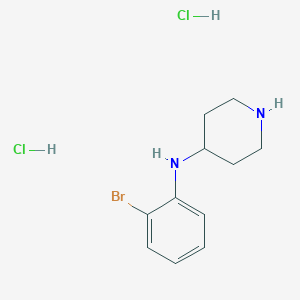
氮杂环丁烷-1-基-(2,4-二氟苯基)甲酮
概述
描述
Azetidin-1-yl-(2,4-difluorophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
科学研究应用
Azetidin-1-yl-(2,4-difluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用机制
Target of Action
The primary target of Azetidin-1-yl-(2,4-difluorophenyl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
Azetidin-1-yl-(2,4-difluorophenyl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by Azetidin-1-yl-(2,4-difluorophenyl)methanone affects the endocannabinoid system. This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation .
Pharmacokinetics
It is known that the compound binds to magl in a time- and dose-dependent manner .
Result of Action
The action of Azetidin-1-yl-(2,4-difluorophenyl)methanone leads to significant increases in 2-AG and norepinephrine levels . It also exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Action Environment
It is known that the compound’s effects can vary depending on the dosage .
生化分析
Biochemical Properties
Azetidin-1-yl-(2,4-difluorophenyl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting MAGL, Azetidin-1-yl-(2,4-difluorophenyl)methanone leads to an elevation of 2-arachidonoylglycerol levels, which in turn activates cannabinoid receptors CB1 and CB2 . These interactions have demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Cellular Effects
Azetidin-1-yl-(2,4-difluorophenyl)methanone exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to increase levels of 2-arachidonoylglycerol and norepinephrine in the cortex . This elevation influences cell signaling pathways, particularly those involving cannabinoid receptors, leading to changes in gene expression and cellular metabolism . Additionally, the compound has demonstrated antinociceptive efficacy in models of inflammatory and neuropathic pain, indicating its potential in pain management .
Molecular Mechanism
The molecular mechanism of action of Azetidin-1-yl-(2,4-difluorophenyl)methanone involves its binding interactions with monoacylglycerol lipase. The compound inhibits monoacylglycerol lipase in a competitive mode with respect to the 2-arachidonoylglycerol substrate . This inhibition prevents the degradation of 2-arachidonoylglycerol, leading to its accumulation and subsequent activation of cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in modulating various physiological processes, including mood, appetite, and pain perception .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azetidin-1-yl-(2,4-difluorophenyl)methanone have been observed to change over time. The compound exhibits time-dependent binding to monoacylglycerol lipase in rodent brain, leading to sustained elevation of 2-arachidonoylglycerol levels . Long-term studies have shown that while higher doses (30 mg/kg) can induce hippocampal synaptic depression and altered sleep onset, lower doses (3 mg/kg) provide significant enzyme occupancy and therapeutic effects without adverse outcomes .
Dosage Effects in Animal Models
The effects of Azetidin-1-yl-(2,4-difluorophenyl)methanone vary with different dosages in animal models. At lower doses (3 mg/kg), the compound provides approximately 80% enzyme occupancy, significantly increases 2-arachidonoylglycerol and norepinephrine levels, and produces neuropathic antinociception without synaptic depression . At higher doses (30 mg/kg), it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
Azetidin-1-yl-(2,4-difluorophenyl)methanone is involved in metabolic pathways related to the endocannabinoid system. By inhibiting monoacylglycerol lipase, the compound prevents the degradation of 2-arachidonoylglycerol, leading to its accumulation and activation of cannabinoid receptors . This modulation of the endocannabinoid system has significant implications for mood, appetite, pain, and inflammation .
Transport and Distribution
Within cells and tissues, Azetidin-1-yl-(2,4-difluorophenyl)methanone is transported and distributed in a manner that allows it to effectively inhibit monoacylglycerol lipase. The compound’s distribution is time- and dose-dependent, with significant binding observed in the rodent brain . This distribution pattern ensures that the compound can exert its therapeutic effects by modulating the endocannabinoid system .
Subcellular Localization
The subcellular localization of Azetidin-1-yl-(2,4-difluorophenyl)methanone is primarily associated with its target enzyme, monoacylglycerol lipase. The compound binds to monoacylglycerol lipase in a competitive manner, preventing the degradation of 2-arachidonoylglycerol . This interaction occurs within the cellular compartments where monoacylglycerol lipase is localized, ensuring the effective modulation of the endocannabinoid system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl-(2,4-difluorophenyl)methanone typically involves the reaction of azetidine with 2,4-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Azetidin-1-yl-(2,4-difluorophenyl)methanone may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production.
化学反应分析
Types of Reactions
Azetidin-1-yl-(2,4-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or ring-opened products.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different pharmacological properties.
2,4-Difluorobenzoyl chloride: A precursor used in the synthesis of various difluorophenyl compounds.
Azetidin-2-one: A related compound with a lactam ring structure.
Uniqueness
Azetidin-1-yl-(2,4-difluorophenyl)methanone is unique due to its specific substitution pattern and the presence of both azetidine and difluorophenyl moieties, which confer distinct chemical and biological properties compared to other azetidine derivatives .
属性
IUPAC Name |
azetidin-1-yl-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWUKOKDKHRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)


![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)








